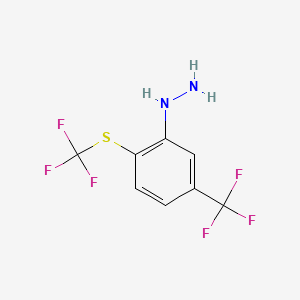
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a phenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate typically involves the esterification of 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetic acid.
Reduction: Methyl 2-(2-((3-hydroxy-5-chlorobenzyl)oxy)phenyl)acetate.
Substitution: Methyl 2-(2-((3-methoxy-5-chlorobenzyl)oxy)phenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The ester group can undergo hydrolysis to release the active phenyl acetic acid derivative, which can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-((3-bromo-4-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-5-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-chloro-5-bromobenzyl)oxy)phenyl)acetate
Uniqueness
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate is unique due to the specific positioning of the bromine and chlorine substituents on the benzyl group. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H14BrClO3 |
|---|---|
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
methyl 2-[2-[(3-bromo-5-chlorophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H14BrClO3/c1-20-16(19)8-12-4-2-3-5-15(12)21-10-11-6-13(17)9-14(18)7-11/h2-7,9H,8,10H2,1H3 |
InChI-Schlüssel |
NJECIBQRPGOBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)










